2-(异丙氨基)乙腈盐酸盐

描述

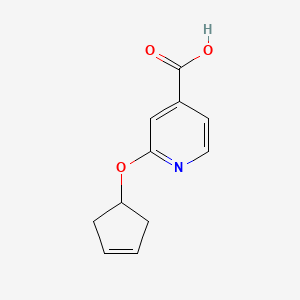

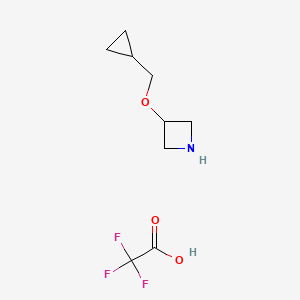

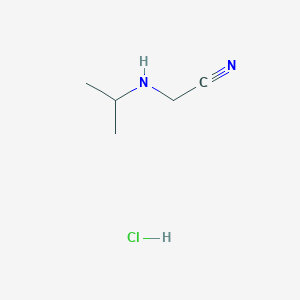

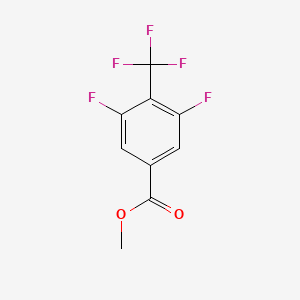

2-(Isopropylamino)acetonitrile hydrochloride (CAS Number: 38737-90-5) is a chemical compound with the molecular formula C5H11ClN2 . It is a solid substance that is typically stored under inert atmospheric conditions at room temperature . The compound is also known by its IUPAC name, which is (isopropylamino)acetonitrile hydrochloride .

Synthesis Analysis

The synthesis of 2-(Isopropylamino)acetonitrile hydrochloride involves several steps. One common method includes the reaction of isopropylamine with acetonitrile in the presence of hydrogen chloride and aluminium trichloride . Subsequent treatment with water yields the desired product . Another approach involves a multi-step reaction, including hydrogenation using platinized palladium .

Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)acetonitrile hydrochloride consists of a central acetonitrile group (CH3CN ) with an isopropylamino substituent (NHCH(CH3)2 ) attached to it. The hydrochloride salt forms due to the reaction with hydrogen chloride. The compound’s molecular weight is approximately 134.61 g/mol .

Chemical Reactions Analysis

The compound can undergo various reactions, including hydrogenation and acid-base reactions. For instance, it reacts with hydrogen chloride to form the hydrochloride salt. Further details on specific reactions would require a more in-depth study of the literature .

Physical And Chemical Properties Analysis

科学研究应用

合成应用

- 2-(异丙氨基)乙腈盐酸盐在各种化合物的合成中发挥作用。例如,它参与了 4-异丙氨基-5-氯-1,2-二硫醇-3-酮中双[1,2]二硫醇[1,4]噻嗪的选择性合成,展示了其在复杂化学反应中的用途 (Konstantinova 等人,2007)。

分析化学

- 在分析化学中,该化合物用于开发灵敏的检测方法。一个例子是它在改进的 HPLC 检测方法中用于检测和定量血浆中的放射防护药物 S-2-(3-氨基丙氨基)乙基硫代磷酸酯 (WR-2721) (Swynnerton 等人,1984)。

环境研究

- 它在环境研究中也很重要。例如,它在微观研究中作为共溶剂的作用,例如它对除草剂莠去津的微生物降解的影响,突出了它在理解环境动态中的重要性 (Satsuma 等人,2001)。

安全和危害

作用机制

Target of Action

The primary target of 2-(Isopropylamino)acetonitrile hydrochloride is the beta adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate, smooth muscle relaxation, and energy metabolism .

Mode of Action

2-(Isopropylamino)acetonitrile hydrochloride acts as a non-selective beta adrenergic receptor agonist . Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits .

Biochemical Pathways

The activation of the beta adrenergic receptor by 2-(Isopropylamino)acetonitrile hydrochloride leads to an increase in cyclic AMP (cAMP) levels within the cell . This increase in cAMP activates protein kinase A, which then phosphorylates various proteins, leading to changes in their activity . These changes can result in effects such as increased heart rate and relaxation of smooth muscle .

Pharmacokinetics

Given its structural similarity to isoprenaline, it may have similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 2-(Isopropylamino)acetonitrile hydrochloride’s action include increased heart rate, dilation of bronchial passages, and relaxation of smooth muscle . These effects are primarily due to the compound’s agonistic action on beta adrenergic receptors .

属性

IUPAC Name |

2-(propan-2-ylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZYFHKZHVRTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)

![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)

![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)